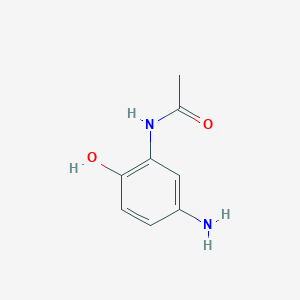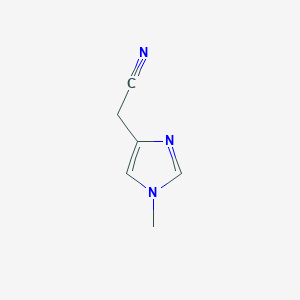
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound. It is used as an intermediate in the production of pesticides and dyes .
Molecular Structure Analysis
The molecular formula of this compound is C7H3Cl2F3O2S. It has an average mass of 279.064 Da and a monoisotopic mass of 277.918274 Da .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.485 (lit.), a boiling point of 88-90 °C/6 mmHg (lit.), and a density of 1.526 g/mL at 25 °C (lit.) .Scientific Research Applications
Friedel-Crafts Sulfonylation
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as a reaction media and Lewis acid catalyst for sulfonylation reactions, leading to high yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Drug Intermediates
The compound plays a significant role in synthesizing important drug intermediates. For example, 3,5-bis(trifluoromethyl)benzoyl chloride, a vital drug intermediate, was synthesized through a process involving bromination, carboxylation, and chlorination (Zhou, 2006).
Reactivity in Chemical Synthesis
It is used in the synthesis of various chemical compounds. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative (Katritzky, Rachwał, Smith, & Steel, 1995).
Sulfonylation Reactions
The compound is involved in sulfonylation reactions, such as the palladium-catalyzed sulfonylation of 2-aryloxypyridines (Xu, Liu, Li, & Sun, 2015).
Synthesis of Sulfonyl Halides
It's utilized in the synthesis of sulfonyl halides. For example, sodium hypochlorite pentahydrate crystals were used for synthesizing sulfonyl chlorides, with the process enhanced under certain conditions (Kirihara et al., 2022).
Study of Chemical Bond Strength
This compound is also significant in studying chemical bond strength, like the sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides (Chatgilialoglu, Griller, Kanabus‐kaminska, & Lossing, 1994).
Trifluoromethylation Reactions
This compound is involved in trifluoromethylation reactions. For example, it's used in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, a key building block of penoxsulam (Huang et al., 2019).
Infrared Spectroscopy in Polymer Chemistry
The compound is used in infrared spectroscopy studies to determine the function group uniformity of polystyrol sulfonyl chloride resins (Lin, Wei, Liu, & Zhou, 2009).
Reagent in Organic Synthesis
It serves as a reagent in various organic synthesis reactions, such as the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide (Zhu & Desmarteau, 1993).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The role of this compound in the reaction could be as a reagent or catalyst, facilitating the formation of carbon-carbon bonds.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling reaction , it can be inferred that this compound plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Result of Action
As a reagent in the suzuki–miyaura coupling reaction , its primary effect would be the facilitation of carbon-carbon bond formation, leading to the synthesis of complex organic compounds.
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZPYQQXLBLSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591702 |
Source


|
| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-10-7 |
Source


|
| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)





